molecular formula C20H21N3O3S B3202015 N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 1020502-78-6

N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B3202015
CAS No.: 1020502-78-6
M. Wt: 383.5 g/mol
InChI Key: AGIUPVRHANUILO-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide (CAS 1020502-78-6) is a specialized chemical compound with a molecular formula of C20H21N3O3S and a molecular weight of 383.46 g/mol . This complex molecule features a benzosulfonamide core linked via an amide bridge to a 3,5-dimethylpyrazole moiety, a structural motif common in compounds investigated for various biological activities. The integration of the sulfonamide group is of particular interest in medicinal chemistry, as this functional group is a established pharmacophore present in a wide range of therapeutic agents, including antibiotics, COX-2 inhibitors, and anti-cancer drugs . Pyrazole-sulfonamide hybrids, in general, represent a significant area of research due to their diverse pharmacological profiles. Scientific literature indicates that structurally related compounds have been synthesized and screened for potential antimicrobial and antitubercular activities . Furthermore, similar N,N-disubstituted benzenesulfonamide compounds have been identified in scientific databases as ligands with affinity for cytochrome P450 enzymes, suggesting their utility as biochemical tools in pharmacological and metabolic studies . Researchers can acquire this compound for their investigations; it is available from suppliers with a documented purity of 90% or higher and is offered in various quantities to suit laboratory-scale needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-11-19(12-6-14)27(25,26)22(4)18-9-7-17(8-10-18)20(24)23-16(3)13-15(2)21-23/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIUPVRHANUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring . This is followed by sulfonation reactions to introduce the sulfonamide group . The reaction conditions often require the use of catalysts such as iodine and solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to five analogues (Table 1), focusing on key substituents and functional groups:

Compound Name / ID Core Structure Key Substituents Notable Features Reference
N-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide (Target) Benzene-sulfonamide + pyrazole - 3,5-Dimethylpyrazole
- N,4-Dimethylbenzene
Dual methyl groups on pyrazole and benzene; compact aromatic system.
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Pyridine-sulfonamide + pyrazole - 4-Butylpyrazole
- 4-Chlorophenyl carbamoyl
Bulky alkyl chain (butyl) enhances lipophilicity; chlorophenyl may affect toxicity.
4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-sulfonamide Bis-pyrazole + sulfonamide - 4-Methoxyphenyl
- 5-Methylpyrazole
Methoxy group improves solubility; dual pyrazole cores may enhance rigidity.
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide + nitro group - Difluoromethyl
- 4-Nitro-pyrazole
- Propyl linker
Fluorine atoms enhance metabolic stability; nitro group may confer redox activity.
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide Pyrazole-carboxamide + naphthyl - tert-Butyl-hydroxyphenyl
- Naphthyl
- Methylsulfonylphenyl
Bulky tert-butyl and naphthyl groups increase steric hindrance; carboxamide vs. sulfonamide.

Physicochemical and Spectroscopic Properties

  • Target Compound : The ¹H NMR spectrum (DMSO-d₆) of related pyrazole-carbonyl derivatives shows distinct singlets for methyl groups (δ 2.17–2.55 ppm) and pyrazole CH protons (δ 6.25–6.28 ppm). Carbonyl (C=O) signals appear at ~167–173 ppm in ¹³C NMR .
  • Compound 27 : IR spectra reveal strong SO₂ stretching at 1385 cm⁻¹ and 1164 cm⁻¹, consistent with sulfonamide vibrations. The presence of a pyridine ring alters electronic properties compared to benzene-based analogues .
  • Difluoromethyl Analogue : Fluorine substitution likely reduces polar surface area, enhancing membrane permeability. The propyl linker introduces conformational flexibility absent in the target compound .

Biological Activity

N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and pyrazoles, which are recognized for their diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 312.373 g/mol
  • CAS Number : 139307-57-6

Sulfonamides generally exert their biological effects through the inhibition of specific enzymes involved in metabolic pathways. The primary targets for this class of compounds include:

  • Dihydropteroate Synthase (DHPS) : Inhibition leads to the disruption of folate synthesis, which is crucial for DNA replication and cell division.
  • Carbonic Anhydrase : Some sulfonamides can inhibit this enzyme, affecting bicarbonate buffering and fluid balance in tissues.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines.

Cell LineIC50 (µM)Study Reference
HeLa12.5
C615.0
U93710.0

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines without causing substantial cytotoxic effects on normal cells.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. The compound's structural features suggest potential activity against a range of bacterial strains. In vitro studies have demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism involves competitive inhibition of bacterial folate synthesis pathways .

Study 1: Antitumor Activity

In a study investigating novel pyrazole derivatives, this compound was synthesized and evaluated for its antitumor properties. The results indicated a significant reduction in cell viability in treated groups compared to controls. The study utilized a combination of cell viability assays and flow cytometry to assess apoptosis induction in cancer cells .

Study 2: Antifungal Properties

Another research effort focused on the antifungal activity of pyrazole derivatives, including our compound of interest. The results showed moderate antifungal activity against several phytopathogenic fungi, suggesting that modifications in the pyrazole structure can enhance efficacy .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal Condition
SolventAnhydrous THF
BaseTriethylamine (TEA)
Reaction TimeUntil TLC confirms completion
WorkupDCM extraction, Na₂SO₄ drying

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl groups, sulfonamide linkage).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak).
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .

Advanced: How does the pyrazole-sulfonamide scaffold influence biological target binding?

Methodological Answer:
The pyrazole moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the sulfonamide group participates in hydrogen bonding with catalytic residues.

  • Structure-Activity Relationship (SAR) :
    • Methyl groups on pyrazole improve metabolic stability.
    • Sulfonamide orientation affects selectivity (e.g., COX-2 vs. COX-1 inhibition).
  • In Silico Validation : Molecular docking (AutoDock Vina) and MD simulations quantify binding affinities .

Q. Table 2: Key Interactions in Docking Studies

Target ProteinBinding Energy (kcal/mol)Key Residues
COX-2-9.2Tyr385, Arg513
Carbonic Anhydrase IX-8.7Zn²⁺ center, Thr199

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

Purity Validation : HPLC (>95% purity) to rule out byproduct interference.

Mechanistic Studies :

  • siRNA knockdown to confirm target specificity.
  • Metabolite profiling (LC-MS) to assess stability .

Advanced: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • Software Tools : SwissADME or ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites.
  • Metabolite Prediction :
    • Phase I: Hydroxylation at pyrazole methyl groups (CYP3A4-mediated).
    • Phase II: Glucuronidation of sulfonamide group.
  • Validation : Incubate with liver microsomes and analyze via UPLC-QTOF-MS .

Basic: What purification techniques maximize yield and purity?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation.
  • Yield Optimization : Adjust gradient polarity based on TLC Rf values .

Advanced: How to design analogs to improve solubility without compromising activity?

Methodological Answer:

  • Strategies :
    • Introduce polar groups (e.g., -OH, -NH₂) on the benzene ring.
    • Replace methyl with trifluoromethyl for enhanced lipophilicity.
  • Evaluation :
    • LogP measurement (shake-flask method).
    • Parallel synthesis with a 96-well plate format for rapid screening .

Advanced: What analytical methods quantify degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis: 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative Stress: 3% H₂O₂, UV light exposure.
  • Analysis :
    • HPLC-PDA to track degradation products.
    • LC-MS/MS to identify breakdown pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide

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